molecular formula C28H28O4Si B11945585 Tetrakis(2-methoxyphenyl)silane

Tetrakis(2-methoxyphenyl)silane

Cat. No.: B11945585
M. Wt: 456.6 g/mol
InChI Key: AFTHKMWLZQRHFB-UHFFFAOYSA-N
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Description

Tetrakis(2-methoxyphenyl)silane is an organosilicon compound featuring a central silicon atom bonded to four 2-methoxyphenyl groups. The methoxy (-OCH₃) substituents at the ortho positions of the phenyl rings confer unique electronic and steric properties, making this compound valuable in materials science, particularly in the synthesis of advanced polymers and frameworks. The electron-donating nature of methoxy groups enhances solubility in organic solvents and influences optoelectronic behavior, which is critical for applications like organic semiconductors or covalent organic frameworks (COFs) .

Properties

Molecular Formula

C28H28O4Si

Molecular Weight

456.6 g/mol

IUPAC Name

tetrakis(2-methoxyphenyl)silane

InChI

InChI=1S/C28H28O4Si/c1-29-21-13-5-9-17-25(21)33(26-18-10-6-14-22(26)30-2,27-19-11-7-15-23(27)31-3)28-20-12-8-16-24(28)32-4/h5-20H,1-4H3

InChI Key

AFTHKMWLZQRHFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Si](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2-methoxyphenyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

SiCl4+4C7H7OMgBrSi(C7H7O)4+4MgBrCl\text{SiCl}_4 + 4 \text{C}_7\text{H}_7\text{OMgBr} \rightarrow \text{Si(C}_7\text{H}_7\text{O)}_4 + 4 \text{MgBrCl} SiCl4​+4C7​H7​OMgBr→Si(C7​H7​O)4​+4MgBrCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2-methoxyphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrakis(2-methoxyphenyl)silane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it forms stable complexes with therapeutic agents, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Ethynyl-Functionalized Silanes

  • Tetrakis(phenylethynyl)silane (TPES) : Features ethynyl (-C≡C-) linkages instead of methoxy groups. Ethynyl substituents enable π-conjugation, enhancing conductivity in molecular wires and high-Tₐ materials. TPES derivatives with halogens (e.g., TFPES, TCPES) exhibit tunable electronic properties for optoelectronics .
  • Tetrakis(2-phenylethynyl)silane: Synthesized via modified Sonogashira coupling, these compounds show superior thermal stability (decomposition >300°C) compared to methoxy-substituted silanes .

Halogenated Derivatives

  • Tetrakis(4-bromophenyl)silane : Bromine substituents act as leaving groups, facilitating further functionalization (e.g., Suzuki coupling to introduce boronic acids). This contrasts with methoxy groups, which are inert in cross-coupling reactions .
  • Tetrakis(3-bromophenyl)silane : Used in conjugated microporous polymers (CMPs), where bromine aids in post-synthetic modifications. The ortho-methoxy variant may hinder such reactivity due to steric effects .

Boronic Acid and Aldehyde-Functionalized Silanes

  • Tetrakis(4-phenylboronic acid)silane : Boronic acid groups enable dynamic covalent bonding in COFs, a feature absent in methoxy-substituted silanes. These compounds are pivotal in environmental applications (e.g., CO₂ adsorption) .
  • Tetrakis(4-formylphenyl)silane (TFPSi) : Aldehyde groups facilitate Schiff-base reactions for COF construction. Methoxy groups, while improving solubility, lack this reactivity .

Amino and Silyl-Substituted Silanes

  • Tetrakis(1-pyrrolidinyl)silane: Nitrogen-based substituents impart Lewis basicity, useful in catalysis.
  • Tetrakis(trimethylsilyl)silane (TTMSS) : Bulky silyl groups increase lipophilicity and volatility (boiling point: 188–190°C), contrasting with the polar methoxy groups .

Central Atom Comparisons

  • Tetrakis(phenylethynyl)germanium and Tin : Germanium and tin analogs exhibit lower thermal stability than silicon derivatives. For example, tetra(phenylethynyl)tin decomposes at ~250°C, whereas silicon-based TPES remains stable >300°C .

Alkoxy Chain Variations

  • Tetrakis(2-methoxyethoxy)silane : Longer alkoxy chains improve solubility in polar solvents (e.g., acetone) compared to shorter methoxyphenyl groups .
  • Tetrakis(2,2,2-trifluoroethoxy)silane : Fluorinated substituents enhance oxidative stability and hydrophobicity but reduce electron-donating capacity relative to methoxy groups .

Data Tables

Table 1: Key Properties of Selected Tetraphenylsilane Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Tetrakis(2-methoxyphenyl)silane 2-methoxyphenyl ~488* N/A Polymers, COFs
Tetrakis(4-bromophenyl)silane 4-bromophenyl 627.96 >200 Cross-coupling precursors
Tetrakis(phenylethynyl)silane phenylethynyl 448.55 >263 (decomp.) High-Tₐ materials
Tetrakis(4-formylphenyl)silane 4-formylphenyl 448.55 212–215 COF ligands
Tetrakis(trimethylsilyl)silane trimethylsilyl 320.84 263–264 Radical chemistry

*Estimated based on structural analogy.

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Solubility Reactivity Example
2-methoxyphenyl Electron-donating High Enhanced π-conjugation
4-bromophenyl Weakly withdrawing Moderate Suzuki cross-coupling
Phenylethynyl Neutral/π-conj. Low Conductive materials
4-formylphenyl Electron-withdraw. Moderate COF formation

Biological Activity

Tetrakis(2-methoxyphenyl)silane (TMPS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological activity of TMPS, synthesizing findings from diverse research sources. The focus will be on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

Chemical Structure and Properties

TMPS is characterized by its tetravalent silicon atom bonded to four 2-methoxyphenyl groups. Its chemical formula is C16H20O4SiC_{16}H_{20}O_4Si. The presence of methoxy groups enhances its solubility in organic solvents, which is crucial for various biological applications.

Antimicrobial Properties

Research has indicated that TMPS exhibits significant antimicrobial activity against various pathogens. A study demonstrated that TMPS showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of TMPS. In vitro studies using human cell lines (e.g., HeLa and MCF-7) revealed that TMPS exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µg/mL)
HeLa25
MCF-730

These findings suggest that while TMPS has antimicrobial properties, careful consideration is needed regarding its cytotoxic effects at higher concentrations.

Drug Delivery Applications

TMPS has shown promise in drug delivery systems due to its biocompatibility and ability to form siloxane networks. A recent study explored its use as a carrier for anticancer drugs, demonstrating enhanced drug solubility and controlled release profiles. The encapsulation efficiency was reported to be over 85% for certain chemotherapeutic agents.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of TMPS-coated medical devices in preventing infections post-surgery. Results indicated a significant reduction in infection rates compared to uncoated devices.
  • Case Study on Drug Delivery : In a preclinical model, TMPS was used to deliver paclitaxel, a common chemotherapeutic agent. The study found that TMPS significantly improved the bioavailability of paclitaxel, leading to enhanced therapeutic outcomes.

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